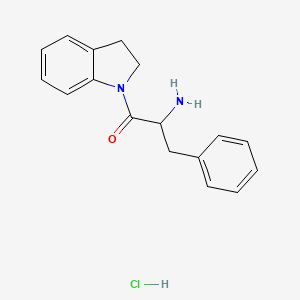
2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis analysis of “2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving “2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Antimicrobial Activities
Several studies have explored the antimicrobial potential of indole derivatives. For instance, the synthesis of indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives has been investigated for their promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast. These compounds were synthesized using 2-arylhydrazononitriles as key synthons (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). Similarly, Schiff bases derived from tryptophan have shown remarkable antimicrobial activity, highlighting the potential of indole derivatives in combating microbial infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Corrosion Inhibition
Indole derivatives have also been studied for their corrosion inhibition properties. For example, Schiff bases derived from L-Tryptophan on stainless steel surfaces have demonstrated good inhibition efficiency against corrosion in an acidic environment. This finding suggests the potential of these compounds in protecting metal surfaces from corrosion (Vikneshvaran & Velmathi, 2017).
Pharmaceutical Intermediates
The synthesis of compounds with structural similarities to 2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride has been explored for their potential in pharmaceutical applications. For example, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity has been reported. This compound is used as a chiral intermediate in the synthesis of antidepressant drugs, indicating the significance of such compounds in pharmaceutical synthesis (Choi et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-amino-1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c18-15(12-13-6-2-1-3-7-13)17(20)19-11-10-14-8-4-5-9-16(14)19;/h1-9,15H,10-12,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWSZKFFQMOFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




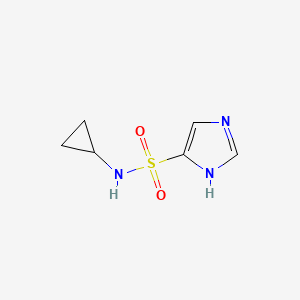
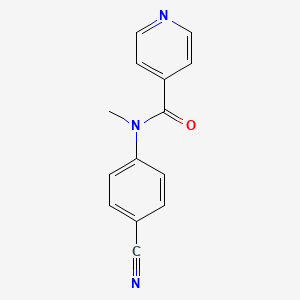
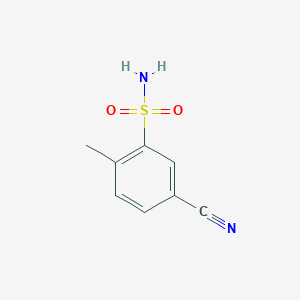
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
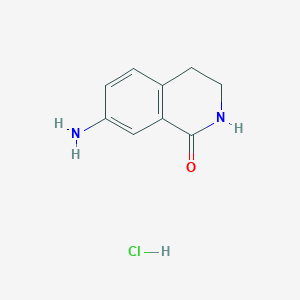
![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)

amino}acetic acid](/img/structure/B1525067.png)

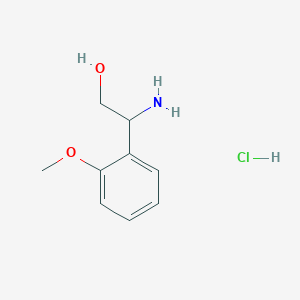
![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)